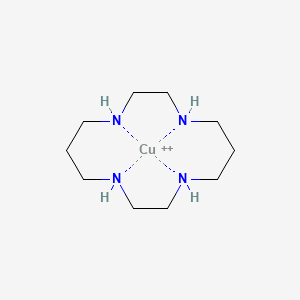
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) is a copper(II) complex with a macrocyclic ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) typically involves the reaction of copper(II) salts with the macrocyclic ligand under controlled conditions. One common method involves the use of copper(II) perchlorate and the macrocyclic ligand in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial applications by optimizing reaction conditions and using larger quantities of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The ligand can undergo substitution reactions with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions
Common reagents used in these reactions include nitric oxide, acetonitrile, and various anions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitric oxide can lead to the formation of [CuII–NO] intermediates, which can further react to form different organic products .
Applications De Recherche Scientifique
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) involves the coordination of the copper(II) center with the macrocyclic ligand. This coordination leads to the formation of a stable complex that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) can be compared with other similar copper(II) complexes, such as:
Cu(II)(1R,4S,8R,11S-1,4,8,11-tetramethyl-1,4,8,11-tetraaza-cyclotetradecane): This compound has a similar macrocyclic ligand but with different substituents, leading to different chemical properties and reactivity.
Cu(II)(1,4,8,11-tetraazacyclotetradecane): This compound lacks the specific stereochemistry of the rel-(1R,4R,8S,11S) isomer, resulting in different coordination chemistry and applications.
Propriétés
Formule moléculaire |
C10H24CuN4+2 |
|---|---|
Poids moléculaire |
263.87 g/mol |
Nom IUPAC |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2;/q;+2 |
Clé InChI |
PFFRGXSRPUXLRK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCNCCNC1.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


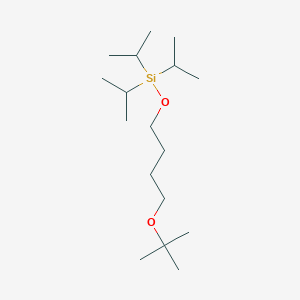
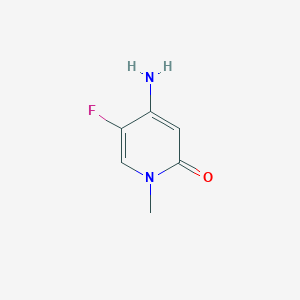
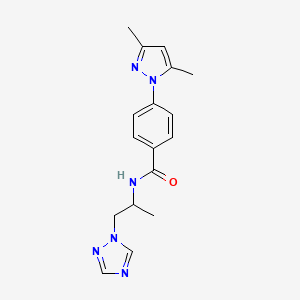
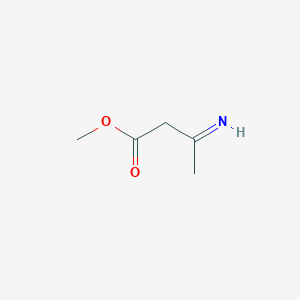
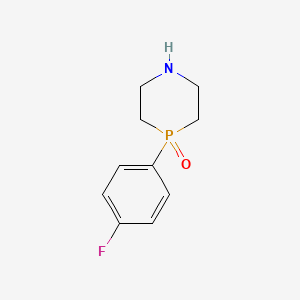
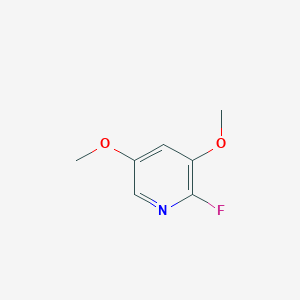
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
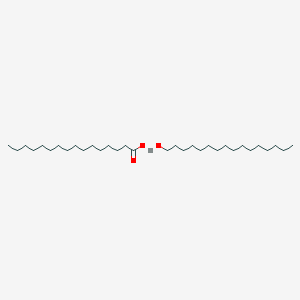
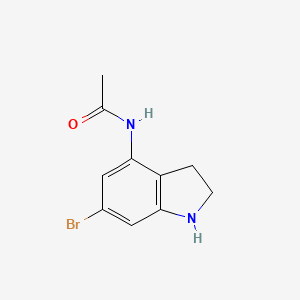


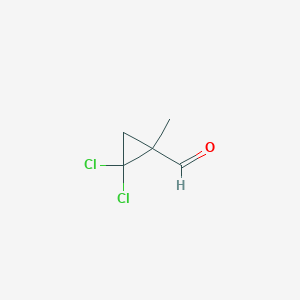

![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
